![molecular formula C13H8Cl2O4S2 B161485 9H-fluorene-2,7-disulfonyl dichloride CAS No. 1835-76-3](/img/structure/B161485.png)
9H-fluorene-2,7-disulfonyl dichloride
Overview
Description
“9H-fluorene-2,7-disulfonyl dichloride” is a chemical compound that belongs to the family of fluorene derivatives. It is also known as "9-oxo-9H-fluorene-2,7-disulfonyl dichloride" . It has a molecular weight of 377.23 .
Molecular Structure Analysis
The molecular structure of “9H-fluorene-2,7-disulfonyl dichloride” is represented by the formula C13H6Cl2O5S2 . The InChI key for this compound is ZQLFXNQIQZAHMI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“9H-fluorene-2,7-disulfonyl dichloride” is a pale yellow solid . It has a boiling point of 598.9°C at 760mmHg . The partition coefficient n-octanol/water is 2.63E-14mmHg at 25°C .Scientific Research Applications
Organic Synthesis
9H-fluorene-2,7-disulfonyl dichloride: is a valuable reagent in organic synthesis, particularly in the functionalization of Csp3–H bonds . This process is crucial for creating complex molecules from simpler ones, which is fundamental in drug development and materials science.
Medicinal Chemistry
In medicinal chemistry, this compound is used to synthesize analogs of antimalarial drugs . For example, it has been employed in the synthesis of benflumetol, a drug with potential antimalarial activity.
Material Science
The compound’s ability to undergo various post-modifications makes it a versatile building block in material science. It can be transformed into epoxides, amino alcohols, and boronate esters, which are essential in creating polymers and other advanced materials .
Catalysis
9H-fluorene-2,7-disulfonyl dichloride: can be used in catalytic systems, particularly those involving nickel complexes. These systems are used for selective synthesis processes, which are important in industrial chemistry for producing fine chemicals .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
9H-fluorene-2,7-disulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O4S2/c14-20(16,17)10-1-3-12-8(6-10)5-9-7-11(21(15,18)19)2-4-13(9)12/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILHVYLMKZJHOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)Cl)C3=C1C=C(C=C3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379643 | |
Record name | 9H-fluorene-2,7-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluorene-2,7-disulfonyl dichloride | |
CAS RN |
1835-76-3 | |
Record name | 9H-fluorene-2,7-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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